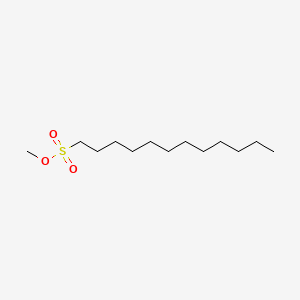

![molecular formula C20H12S B3050191 Dinaphtho[2,3-b;2',3-d]thiophene CAS No. 242-53-5](/img/structure/B3050191.png)

Dinaphtho[2,3-b;2',3-d]thiophene

Vue d'ensemble

Description

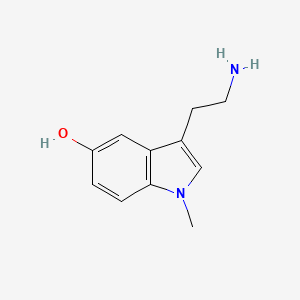

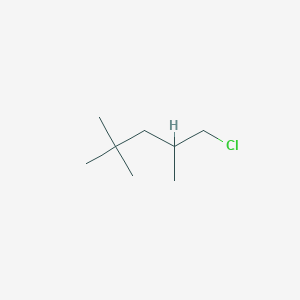

DNTT is a small-molecule organic semiconductor with promising properties for various applications. It consists of six fused aromatic rings and belongs to the class of π-extended heteroarenes. Its chemical structure includes two naphthalene units linked by a thiophene ring. DNTT has gained attention due to its high charge carrier mobility and stability, making it suitable for use in organic thin-film transistors (TFTs) and other electronic devices .

Applications De Recherche Scientifique

Synthesis and Properties

- Facile Synthesis for Field-Effect Transistors (FETs): Dinaphtho[2,3-b:2',3'-f]thieno[3,2-b]thiophene (DNTT) has been synthesized using a straightforward method. These derivatives exhibit high field-effect mobility in vapor-processed FETs, reaching up to 8 cm² V⁻¹ s⁻¹, demonstrating their potential in electronic device applications (Yamamoto & Takimiya, 2007); (Niimi et al., 2011).

Device Fabrication and Performance

- Unique Three-Dimensional Molecular Array: Isomeric dimethyl derivatives of DNTT have been shown to form unique three-dimensional herringbone arrangements in crystals. These structures enable superior semiconductor channels in FETs with mobility up to 0.8 cm² V⁻¹ S⁻¹ (Kang et al., 2010).

- Soluble Precursors for Printed OTFTs: Soluble precursors of DNTT allow for excellent thin-film formation and specific phase separations, leading to high-performance printed organic thin-film transistors (OTFTs) with excellent durability (Kimura et al., 2015).

Comparative Analysis with Other Organic Semiconductors

- High-Performance Comparison: DNTT-based organic semiconductors have been developed as stable and high-performance materials for OTFT applications, showing field-effect transistor channel mobility as high as 3.0 cm² V⁻¹ s⁻¹ (Takimiya et al., 2014).

Stability and Durability in Applications

- Flexible Low-Voltage Transistors and Circuits: DNTT has been utilized in flexible transistors and circuits showing good mobility and stability, maintaining significant performance even after extended exposure to ambient air (Zschieschang et al., 2010).

- Thermal Stability in Thin-Film Transistors: Isomeric diphenyl derivatives of DNTT demonstrate superior thermal stability in organic field-effect transistors (OFETs), preserving excellent FET characteristics at high temperatures, making them useful for applications requiring high-temperature processes (Kang et al., 2013).

Unique Electronic Features and Potential Applications

- Frontier Orbital Overlapping in Monolayers: Well-defined monolayers of DNTT show significant overlap of the highest occupied molecular orbital (HOMO), indicating enhanced intermolecular interactions. This feature is essential for the development of new classes of organic semiconductors (Hasegawa et al., 2016).

- Photocurrent Generation in Solar Cells: Bilayer hetero-junction solar cells based on DNTT/C60 interfaces demonstrate efficient photocurrent generation, indicating the potential of DNTT in solar cell applications (Mori & Takimiya, 2011).

Molecular Dynamics and Thermal Transport

- Thermal Transport Dynamics: A molecular dynamics study of DNTT has shown a strong dependence of thermal conductivity on crystal size and orientation, providing insights into controlling thermal properties in organic electronic devices (Wang et al., 2017).

Propriétés

IUPAC Name |

12-thiapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,13,15,17,19-decaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12S/c1-3-7-15-11-19-17(9-13(15)5-1)18-10-14-6-2-4-8-16(14)12-20(18)21-19/h1-12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKFLXFRCZYQCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C(=CC2=C1)C4=CC5=CC=CC=C5C=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90393034 | |

| Record name | Dinaphtho[2,3-b;2',3-d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dinaphtho[2,3-b;2',3-d]thiophene | |

CAS RN |

242-53-5 | |

| Record name | Dinaphtho[2,3-b;2',3-d]thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90393034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-Nitro-phenyl)-[1,3,4]oxadiazole-2-thiol](/img/structure/B3050122.png)

![[2-(Tert-butylcarbamoyl)-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B3050125.png)